molecular formula C21H24FNO5 B259086 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B259086
M. Wt: 389.4 g/mol
InChI Key: HCKNNRSHIKITPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as MFA-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFA-1 belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood, but it is believed to involve multiple targets and pathways. In cancer cells, 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In bacteria, 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate disrupts the bacterial cell membrane and inhibits the synthesis of peptidoglycan, a key component of the bacterial cell wall. Inflammation is suppressed by 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, antibacterial activity, and anti-inflammatory activity. 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In animal studies, 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown to reduce tumor growth and improve survival rates. However, further studies are needed to determine the safety and efficacy of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in human subjects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its high potency and selectivity towards cancer cells and bacteria. 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate also has a low toxicity profile, making it a potential candidate for drug development. However, the limitations of using 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments include the lack of knowledge about its pharmacokinetics and pharmacodynamics and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One potential direction is to investigate the synergistic effects of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate with other anticancer drugs and antibiotics. Another direction is to conduct preclinical and clinical studies to determine the safety and efficacy of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in humans. Furthermore, the development of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate analogs with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the condensation reaction between 4-fluorobenzaldehyde, 2-amino-3,5-dimethylpyridine, and 2-methoxyethyl acetoacetate in the presence of a catalyst and solvent. The reaction proceeds under mild conditions and yields a pure product with a high yield. The purity and structure of the synthesized 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities. In vitro studies have demonstrated that 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibits the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate also exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Additionally, 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Molecular Formula

C21H24FNO5

Molecular Weight

389.4 g/mol

IUPAC Name

2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C21H24FNO5/c1-21(2)10-14(24)17-15(11-21)28-19(23)18(20(25)27-9-8-26-3)16(17)12-4-6-13(22)7-5-12/h4-7,16H,8-11,23H2,1-3H3

InChI Key

HCKNNRSHIKITPC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)F)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)F)C(=O)C1)C

Origin of Product

United States

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